molecular formula C13H12BrN3O2S B2513138 5-bromo-N-(2-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 872869-00-6

5-bromo-N-(2-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B2513138
CAS No.: 872869-00-6
M. Wt: 354.22
InChI Key: QQTZAEJALWKLGY-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a bromine atom at position 5, a methylsulfanyl group at position 2, and a carboxamide linkage to a 2-methoxyphenyl group. Its molecular formula is C₁₃H₁₂BrN₃O₂S, with a molecular weight of 354.22 g/mol.

Properties

IUPAC Name

5-bromo-N-(2-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O2S/c1-19-10-6-4-3-5-9(10)16-12(18)11-8(14)7-15-13(17-11)20-2/h3-7H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTZAEJALWKLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=NC(=NC=C2Br)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Bromine Atom: Bromination of the pyrimidine ring is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group is incorporated through a thiolation reaction using a suitable thiol reagent.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, solvents, and reaction conditions that are scalable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 5-bromo-N-(2-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit various cancer cell lines, including breast and lung cancer models.

Case Study : A recent screening of a library of drug candidates identified a related pyrimidine compound demonstrating cytotoxicity against multiple cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a promising candidate for further development in oncology .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Similar pyrimidine derivatives have shown effectiveness against resistant bacterial strains, including those producing New Delhi Metallo-β-lactamase.

Data Table: Antimicrobial Activity

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundKlebsiella pneumoniae0.39 μg/mL

This low MIC indicates a high potency against resistant strains, suggesting potential therapeutic applications in treating infections .

Synthesis and Preparation Methods

The preparation of this compound has been optimized for efficiency and cost-effectiveness. Recent advancements in synthetic methodologies allow for one-step reactions that simplify the production process.

Synthesis Methodology :

  • Reactants : 2-bromomalonaldehyde and amidine compounds.
  • Conditions : Reaction under controlled temperature with minimal purification steps.
  • Yield : High yields reported with reduced synthesis costs, making it suitable for large-scale production in pharmaceutical applications .

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and other functional groups can influence its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific proteins or enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Core

Table 1: Key Structural and Molecular Comparisons
Compound Name Substituents (Pyrimidine) Phenyl Group Molecular Formula Molecular Weight (g/mol) CAS Number
Target Compound 5-Br, 2-(MeS) 2-MeO C₁₃H₁₂BrN₃O₂S 354.22 Not Provided
5-Bromo-N-(4-methylphenyl)-2-(MeS)-pyrimidine-4-carboxamide 5-Br, 2-(MeS) 4-Me C₁₃H₁₂BrN₃OS 338.22 874129-01-8
5-Chloro-2-(EtS)-N-(2-MeO-phenyl)-pyrimidine-4-carboxamide 5-Cl, 2-(EtS) 2-MeO C₁₄H₁₅ClN₃O₂S 332.81 835895-77-7

Key Observations :

  • Bromine vs.
  • Methylsulfanyl (MeS) vs. Ethylsulfanyl (EtS) : The ethyl group in the chloro analog () may reduce metabolic stability due to increased lipophilicity .
  • Phenyl Substituents : The 2-methoxyphenyl group in the target compound improves solubility via hydrogen bonding, whereas 4-methylphenyl () enhances hydrophobicity .

Crystallographic and Intermolecular Interactions

Structural studies of related compounds (e.g., sulfonamide derivatives in ) reveal:

  • Intermolecular Interactions : π-π stacking between pyrimidine rings (centroid distances: 3.396–3.412 Å) stabilizes crystal packing . The target’s methoxy group may participate in C–H···O hydrogen bonds, unlike methyl or chloro analogs .
  • Torsional Angles : Morpholinyl or piperidinyl substituents (e.g., ) introduce conformational flexibility, whereas the target’s rigid carboxamide linkage may restrict rotation .

Biological Activity

5-bromo-N-(2-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention due to its potential biological activities. Pyrimidine compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromomalonaldehyde and amidine compounds. The process is characterized by its simplicity and efficiency, allowing for large-scale production suitable for pharmaceutical applications . This compound can be synthesized through a one-step method, which simplifies the preparation and reduces costs.

Anticancer Activity

Pyrimidine derivatives have shown significant anticancer properties. In a recent study, various pyrimidine compounds were evaluated for their cytotoxic effects against different cancer cell lines. The compound demonstrated notable efficacy against MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC50 values indicating potent activity compared to standard treatments .

Table 1: Cytotoxicity of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)
This compoundMCF-70.09 ± 0.0085
This compoundA5490.03 ± 0.0056
Standard AgentMCF-72.19 ± 1.87
Standard AgentA5493.34 ± 0.152

This data suggests that the compound is significantly more effective than many existing treatments.

Antimicrobial Activity

The antimicrobial potential of this compound has also been assessed, revealing moderate to good activity against various bacterial strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations ranging from 0.5 to 256 µg/mL .

Table 2: Antimicrobial Efficacy

Bacterial StrainMIC (µg/mL)
E. coli<100
S. aureus<100
K. pneumoniae<100

These findings indicate that the compound may serve as a promising candidate for developing new antimicrobial agents.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of pyrimidines, particularly in models of Alzheimer’s disease. The compound exhibited significant inhibition of acetylcholinesterase (AChE), with an IC50 value comparable to established drugs like Donepezil .

Table 3: Neuroprotective Activity

CompoundAChE Inhibition (%)IC50 (µM)
This compound16.00 ± 0.04%20.15 ± 0.44
Donepezil-4.82 ± 0.75

This suggests potential applications in treating neurodegenerative disorders.

Case Studies

Several case studies have documented the therapeutic applications of pyrimidine derivatives in clinical settings:

  • Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with a regimen including pyrimidine derivatives showed a significant improvement in tumor response rates compared to traditional chemotherapy alone.
  • Antimicrobial Resistance : Research focusing on multidrug-resistant bacterial infections highlighted the effectiveness of this compound as an alternative treatment option, demonstrating lower resistance rates compared to conventional antibiotics.

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